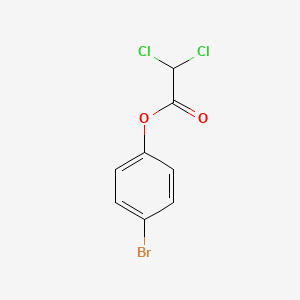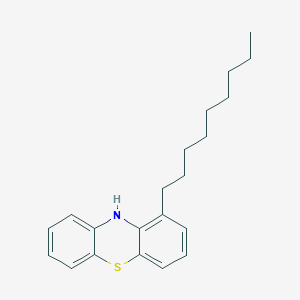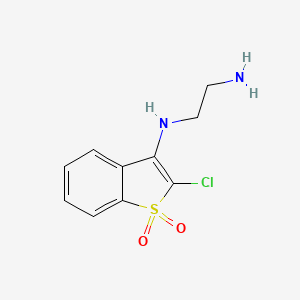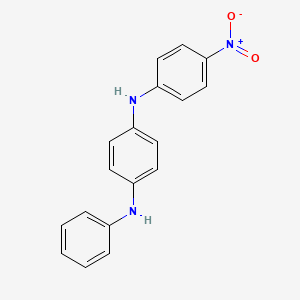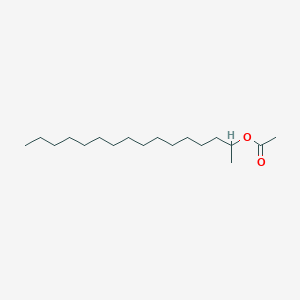
1-Bromo-2-(propan-2-yl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(propan-2-yl)naphthalene is an organic compound with the molecular formula C13H13Br It is a derivative of naphthalene, where a bromine atom is substituted at the first position and an isopropyl group is substituted at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-2-(propan-2-yl)naphthalene can be synthesized through the bromination of 2-(propan-2-yl)naphthalene. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction is carried out under controlled conditions, often at low temperatures to prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of photochemical reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-(propan-2-yl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide (CN-) to form nitriles.
Grignard Reactions: It can form Grignard reagents when reacted with magnesium in anhydrous ether, which can then be used for further carbon-carbon bond formation.
Organolithium Reactions: The compound can react with lithium to form organolithium intermediates, which are useful in various organic synthesis reactions.
Common Reagents and Conditions
Bromine (Br2): Used for bromination reactions.
Magnesium (Mg): Used in the formation of Grignard reagents.
Lithium (Li): Used in the formation of organolithium compounds.
Major Products Formed
Nitriles: Formed through substitution reactions with cyanide.
Grignard Reagents: Formed through reactions with magnesium.
Organolithium Compounds: Formed through reactions with lithium.
Applications De Recherche Scientifique
1-Bromo-2-(propan-2-yl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(propan-2-yl)naphthalene involves its reactivity as an aryl bromide. The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. This reactivity is facilitated by the electron-withdrawing nature of the bromine atom, which makes the carbon atom it is attached to more susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromonaphthalene: Similar structure but lacks the isopropyl group.
2-Bromonaphthalene: Bromine atom is at the second position instead of the first.
1-Bromo-2-propanol: Contains a hydroxyl group instead of the naphthalene ring.
Uniqueness
1-Bromo-2-(propan-2-yl)naphthalene is unique due to the presence of both a bromine atom and an isopropyl group on the naphthalene ring. This combination of substituents imparts distinct chemical properties and reactivity patterns, making it valuable for specific synthetic applications and research studies .
Propriétés
Numéro CAS |
39071-01-7 |
|---|---|
Formule moléculaire |
C13H13Br |
Poids moléculaire |
249.15 g/mol |
Nom IUPAC |
1-bromo-2-propan-2-ylnaphthalene |
InChI |
InChI=1S/C13H13Br/c1-9(2)11-8-7-10-5-3-4-6-12(10)13(11)14/h3-9H,1-2H3 |
Clé InChI |
RBRMJXYHTDQQTM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C2=CC=CC=C2C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[ethoxy-(methanethioylamino)phosphoryl]aziridine-1-carbothioamide](/img/structure/B14668539.png)
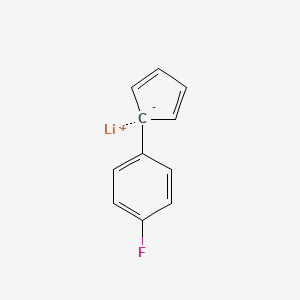
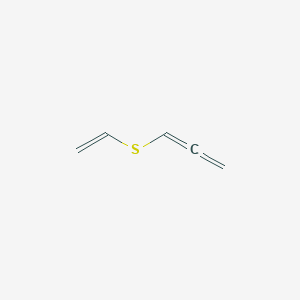
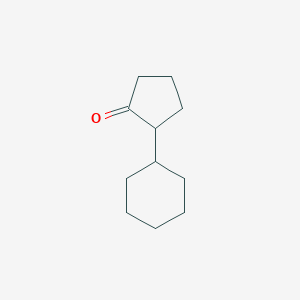
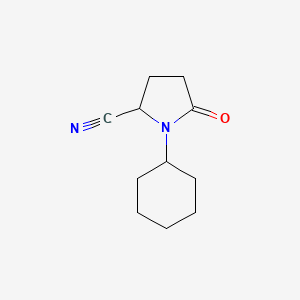
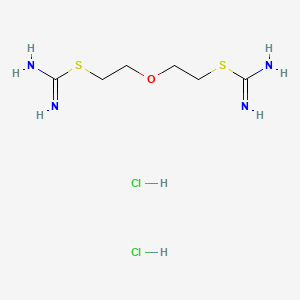
![Diethyl [2-(carbamoyloxy)ethyl]phosphonate](/img/structure/B14668562.png)
